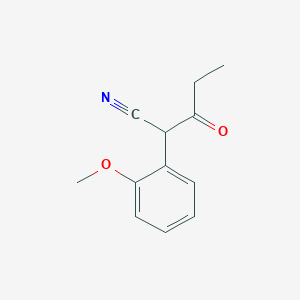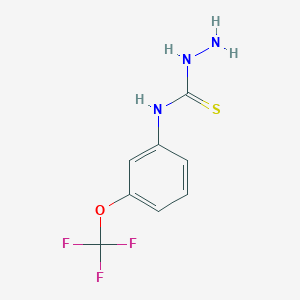![molecular formula C18H17N3O4S B12122138 N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide](/img/structure/B12122138.png)
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(3,4-dimetil-1,2-oxazol-5-il)sulfamoil]fenil}benzamida es un compuesto orgánico sintético conocido por sus diversas aplicaciones en la investigación científica y la industria. Este compuesto presenta un núcleo de benzamida unido a un grupo sulfamoil y una porción de dimetil-oxazol, lo que contribuye a sus propiedades químicas y reactividad únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-{4-[(3,4-dimetil-1,2-oxazol-5-il)sulfamoil]fenil}benzamida generalmente implica varios pasos:
Formación del anillo de oxazol: El anillo de oxazol se puede sintetizar mediante la ciclización de precursores apropiados, como compuestos de 3,4-dimetil-1,2-dicarbonilo con aminas.
Sulfamoilación: El derivado de oxazol se hace reaccionar luego con cloruros de sulfonilo para introducir el grupo sulfamoil. Este paso a menudo requiere una base como la piridina o la trietilamina para neutralizar el ácido clorhídrico formado.
Acoplamiento con benzamida: El paso final implica el acoplamiento del intermedio de sulfamoil-oxazol con un derivado de benzamida. Esto se puede lograr utilizando reactivos de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y HOBt (1-hidroxibenzotriazol) para facilitar la formación del enlace amida.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para operaciones a gran escala. Esto incluye el uso de reactores de flujo continuo para una transferencia eficiente de calor y masa, y sistemas automatizados para un control preciso de las condiciones de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
N-{4-[(3,4-dimetil-1,2-oxazol-5-il)sulfamoil]fenil}benzamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes como el peróxido de hidrógeno o el permanganato de potasio, modificando potencialmente el anillo de oxazol o el grupo sulfamoil.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4), dirigidas a las funcionalidades de amida o sulfamoil.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, particularmente en el grupo sulfamoil, utilizando nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio, condiciones ácidas o básicas.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio, típicamente en solventes anhidros.
Sustitución: Aminas, tioles, a menudo en presencia de una base o bajo calentamiento suave.
Productos principales
Los productos principales de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos sulfónicos, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
Química
En química, N-{4-[(3,4-dimetil-1,2-oxazol-5-il)sulfamoil]fenil}benzamida se utiliza como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y el desarrollo de nuevos compuestos.
Biología
En la investigación biológica, este compuesto se puede utilizar como una sonda para estudiar las interacciones enzimáticas, particularmente las que involucran grupos sulfamoil. También puede servir como precursor para diseñar inhibidores de enzimas específicas.
Medicina
En medicina, los derivados de este compuesto se investigan por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y antimicrobianas. La presencia del oxazol y los grupos sulfamoil es crucial para estas actividades biológicas.
Industria
Industrialmente, este compuesto se puede utilizar en la síntesis de productos químicos especiales, farmacéuticos y agroquímicos. Su reactividad y estabilidad lo convierten en un intermedio valioso en diversos procesos de producción.
Mecanismo De Acción
El mecanismo de acción de N-{4-[(3,4-dimetil-1,2-oxazol-5-il)sulfamoil]fenil}benzamida implica su interacción con objetivos moleculares como enzimas o receptores. El grupo sulfamoil puede imitar sustratos naturales de enzimas, lo que lleva a una inhibición competitiva. El anillo de oxazol también puede interactuar con sitios de unión específicos, lo que mejora la afinidad y la especificidad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- N-{4-[(3,4-dimetil-1,2-oxazol-5-il)sulfamoil]fenil}acetamida
- N-{4-[(3,4-dimetil-1,2-oxazol-5-il)sulfamoil]fenil}metanamida
Unicidad
En comparación con compuestos similares, N-{4-[(3,4-dimetil-1,2-oxazol-5-il)sulfamoil]fenil}benzamida ofrece una combinación única de características estructurales que mejoran su reactividad y actividad biológica. La presencia del grupo benzamida, en particular, proporciona sitios adicionales para la modificación química y la interacción con objetivos biológicos, lo que lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C18H17N3O4S |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C18H17N3O4S/c1-12-13(2)20-25-18(12)21-26(23,24)16-10-8-15(9-11-16)19-17(22)14-6-4-3-5-7-14/h3-11,21H,1-2H3,(H,19,22) |
Clave InChI |
CUFJHUAMOYBCPB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{1H-Pyrazolo[3,4-D]pyrimidin-4-YL}thiomorpholine](/img/structure/B12122056.png)
![Benzoic acid, 2-[[[2-(4-fluorophenyl)ethyl]amino]carbonyl]-](/img/structure/B12122061.png)
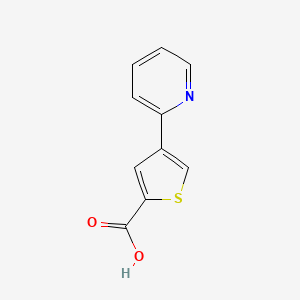
![5-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12122077.png)
![6-(2-butoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12122081.png)
![N-(2,4-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12122085.png)

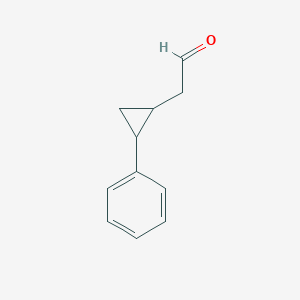
![(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]prop-2-enamide](/img/structure/B12122103.png)
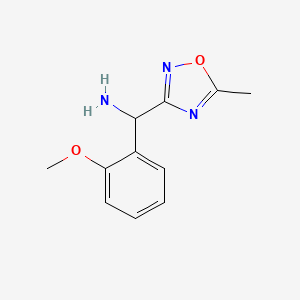
![2-[(4-Methyl-2-oxo-2h-chromen-7-yl)oxy]-n-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12122109.png)
![9-(4-chlorophenyl)-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12122122.png)
